molecular formula C12H14Cl3O4P B1668722 Chlorfenvinphos CAS No. 470-90-6

Chlorfenvinphos

Cat. No. B1668722
CAS RN: 470-90-6
M. Wt: 359.6 g/mol
InChI Key: FSAVDKDHPDSCTO-XYOKQWHBSA-N
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Description

Chlorfenvinphos is an organophosphorus insecticide used to control insect pests on livestock and household pests such as flies, fleas, and mites . It is a synthetic chemical and does not occur naturally in the environment . The pure chemical is a colorless liquid with a mild odor .


Synthesis Analysis

Chlorfenvinphos is vastly metabolized and rapidly excreted . The analytical methods available for detecting, measuring, and monitoring chlorfenvinphos involve an extraction step followed by one or more purification and fractionation procedures, then analysis, usually by gas chromatography (GC) .


Molecular Structure Analysis

The molecular formula of Chlorfenvinphos is C12H14Cl3O4P . It is a colorless liquid with a mild odor . The molecular weight is 359.6 g/mol . The structure of Chlorfenvinphos can be represented as follows:

CCOP(=O)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl 

Chemical Reactions Analysis

Chlorfenvinphos undergoes biotransformation to a variety of polar metabolites including diethyl phosphate . The stability of Chlorfenvinphos in biological media is unknown . It is difficult to eliminate or reduce interfering compounds and maintain acceptable recovery of Chlorfenvinphos .


Physical And Chemical Properties Analysis

Chlorfenvinphos is a vinyl organophosphate insecticide . It is an amber liquid with a mild odor containing about 80–90% chlorfenvinphos . It is sparingly soluble in water, but miscible with most organic solvents .

Scientific Research Applications

Wastewater Treatment

Chlorfenvinphos has been studied in the context of wastewater treatment. Advanced oxidation processes (AOPs) such as TiO2/UV, O3/UV, and PDS/Vis have been evaluated for the removal of Chlorfenvinphos from municipal treated wastewater . The study found that PDS/Vis was the most effective process, reducing Chlorfenvinphos concentration by between 51 and 81% within 20 minutes .

Photocatalytic Decomposition

Chlorfenvinphos can be decomposed using photocatalysis in the presence of titanium dioxide (TiO2) modified with organic acids . This process has been studied under visible light radiation, providing a potential environmentally friendly method for the degradation of Chlorfenvinphos .

Sorption/Desorption Studies

The sorption and desorption kinetics of Chlorfenvinphos on various raw organic wastes have been investigated . These studies provide insights into how Chlorfenvinphos interacts with different materials, which can be useful for understanding its behavior in the environment and for developing strategies to mitigate its impact .

Toxicity Assessment

The toxicity of Chlorfenvinphos has been assessed using the MICROTOX® system . This information is crucial for understanding the potential risks associated with Chlorfenvinphos exposure and for developing appropriate safety guidelines .

Inhibition of Acetylcholinesterase

Chlorfenvinphos is known to inhibit the activity of acetylcholinesterase, an essential enzyme for the peripheral and central nervous systems . This property has implications for its use as a pesticide, but also raises concerns about potential health effects .

Environmental Risk Reduction

The use of wastes as efficient and cheap adsorbents for reducing the risk of pesticide pollution is proposed . This approach could potentially be used to mitigate the environmental impact of Chlorfenvinphos and other similar compounds .

Safety And Hazards

Chlorfenvinphos is acutely toxic and causes developmental, reproductive, and immunologic effects . It exhibits high toxicity to non-target organisms . Human exposure occurs mainly through skin contact, air dispersion, and leaching from hazardous waste disposal sites .

properties

IUPAC Name

[2-chloro-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate
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InChI

InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3
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InChI Key

FSAVDKDHPDSCTO-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=O)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl
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Molecular Formula

C12H14Cl3O4P
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DSSTOX Substance ID

DTXSID7034250
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Molecular Weight

359.6 g/mol
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Physical Description

Chlorfenvinfos is an amber-colored liquid with a mild chemical odor. Used for control of ticks, flies, lice, and mites on cattle and for blowfly, lice, ked, and itchmite on sheep. Controls fleas and mites on dogs; not used on cats. Applied on organic wastes and breeding places of fly larvae. Also used as a foliage insecticide for potatoes, rice, maize, and sugar cane. Used to control soil insects. (EPA, 1998), Colorless liquid with a mild odor; [ATSDR PHS], ORANGE-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

333 to 338 °F at 0.5 mmHg (EPA, 1998), Amber liquid; bp: 167-170 °C at 0.5 mm Hg /Technical chlorfenvinphos/, at 0.07kPa: 167-170 °C
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Solubility

Miscible with most common organic solvents, e.g. acetone, ethanol, kerosene, xylene, propylene glycol, dichloromethane, hexane., In water, 124 mg/l at 20 °C, Solubility in water: none
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Density

1.36 at 59.9 °F (EPA, 1998) - Denser than water; will sink, 1.36 g/cu cm @ 20 °C, Relative density (water = 1): 1.36
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Vapor Pressure

4e-06 mmHg at 68 °F (EPA, 1998), 0.0000075 [mmHg], Vapor pressure: 1.7X10-7 mm Hg @ 25 °C /Technical/, 7.5X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C:
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Product Name

Clofenvinfos

Color/Form

Colorless liquid, Yellowish liquid, Amber-colored liquid

CAS RN

470-90-6
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Melting Point

-9 to -2 °F (EPA, 1998), -23 to -19 °C, -19 - -23 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does chlorfenvinphos exert its insecticidal effect?

A1: Chlorfenvinphos functions by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, , ] This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing overstimulation and ultimately disrupting normal physiological functions in target insects. [, ]

Q2: Are there differences in chlorfenvinphos susceptibility among different insect species?

A2: Yes, research has shown variations in susceptibility to chlorfenvinphos among insects. For instance, studies comparing the sensitivity of the cabbage root fly (Delia radicum) and its parasitoid, Trybliographa rapae, revealed that the parasitoid displayed lower sensitivity. [] This difference highlights the importance of selectivity assessments in pesticide development for integrated pest management strategies.

Q3: Does chlorfenvinphos affect non-target organisms?

A3: Studies have shown that chlorfenvinphos can negatively impact non-target organisms. For example, exposure to sublethal concentrations of chlorfenvinphos led to behavioral changes and acetylcholinesterase inhibition in the mosquitofish (Gambusia holbrooki). [] Additionally, acute exposure to chlorfenvinphos induced biochemical and morphological changes in the gills of Lepomis gibbosus. []

Q4: What is the chemical structure and molecular formula of chlorfenvinphos?

A4: Chlorfenvinphos is an organophosphate insecticide chemically named (EZ)-2-chloro-1(2, 4-dichlorophenyl) vinyl diethyl phosphate. [, ]

Q5: Does chlorfenvinphos exist in different isomeric forms?

A5: Yes, chlorfenvinphos exists as cis (α) and trans (β) isomers. [, , ] Interestingly, studies suggest the possibility of conversion from the trans to the cis isomer on plant foliage. [, ]

Q6: How stable is chlorfenvinphos in the environment?

A6: Chlorfenvinphos exhibits varying persistence depending on environmental factors and soil type. Research shows it persists longer in peaty loam than sandy loam. [, ] Factors like moisture, temperature, and microbial activity influence its degradation. [, , ] Notably, volatilization plays a significant role in its dissipation from cattle dips. []

Q7: How is chlorfenvinphos metabolized in mammals?

A7: Studies in rats and dogs demonstrate that chlorfenvinphos is entirely metabolized, with no unchanged compound detected in urine or carcasses. [] Major metabolites include 2-chloro-1-(2',4'-dichlorophenyl)vinyl ethyl hydrogen phosphate and [1-(2',4'-dichlorophenyl)ethyl beta-d-glucopyranosid]uronic acid. [] Species differences in metabolism and excretion rates have been observed. []

Q8: Do chlorfenvinphos residues accumulate in crops?

A8: Research reveals that chlorfenvinphos residues can be present in crops, with concentrations varying depending on factors like application method, crop type, and time after treatment. [, , , , , ] Notably, residue levels in carrots were found to be influenced by application mode and cultivar. []

Q9: What are the toxicological effects of chlorfenvinphos?

A9: As an organophosphate, chlorfenvinphos primarily targets the nervous system by inhibiting acetylcholinesterase. [] This can lead to a range of symptoms, and severe poisoning can be fatal. [] Studies in rats have shown that chlorfenvinphos exposure can affect liver enzymes and induce oxidative stress. [, , , ] Occupational exposure to chlorfenvinphos has been linked to respiratory muscle impairment and potential for allergic reactions. [, ]

Q10: What analytical methods are used to detect and quantify chlorfenvinphos?

A10: Gas chromatography coupled with various detectors, such as electron capture detector (ECD), nitrogen-phosphorus detector (NPD), and mass spectrometry (MS), are commonly employed for chlorfenvinphos analysis. [, , ] These techniques allow for sensitive and selective detection of the compound in various matrices, including environmental samples, crops, and biological tissues. [, ]

Q11: Can insects develop resistance to chlorfenvinphos?

A11: Yes, studies have documented the development of resistance to chlorfenvinphos in various insect species, including the cotton whitefly (Bemisia tabaci). [] This resistance poses challenges for pest control and highlights the need for monitoring and resistance management strategies. [, ]

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